4,7-Dimethylquinoline-2-carboxylic acid
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Overview
Description
4,7-Dimethylquinoline-2-carboxylic acid: is a chemical compound with the following structure:
Structure:C12H10N2O2
It was isolated for the first time from a marine-derived fungus . This compound belongs to the quinoline family and contains a carboxylic acid functional group. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for 4,7-dimethylquinoline-2-carboxylic acid are not widely documented. it can be synthesized through various methods, including cyclization reactions involving quinoline precursors.
Industrial Production: Information on industrial-scale production methods for this compound is limited. Research primarily focuses on its isolation from natural sources.
Chemical Reactions Analysis
Reactivity: 4,7-Dimethylquinoline-2-carboxylic acid can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions on the quinoline ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various electrophiles (e.g., alkyl halides) can be used.
Major Products: The major products formed during these reactions include derivatives of this compound with modified functional groups.
Scientific Research Applications
Chemistry:
Bioactivity: 4,7-Dimethylquinoline-2-carboxylic acid exhibits antimicrobial properties .
Drug Discovery: Its unique structure makes it a potential lead compound for drug development.
Biological Studies: Researchers investigate its effects on cellular processes.
Antibacterial Activity: It inhibits the growth of gram-positive bacteria .
Pharmaceuticals: It may serve as a scaffold for designing new drugs.
Agrochemicals: Its bioactivity could be harnessed for crop protection.
Mechanism of Action
The exact mechanism by which 4,7-dimethylquinoline-2-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways within cells.
Comparison with Similar Compounds
While 4,7-dimethylquinoline-2-carboxylic acid is relatively unique due to its specific substitution pattern, other quinoline derivatives exist. Examples include 2-quinolinecarboxylic acid and related compounds .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4,7-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
RQACEHJMUNGMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
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